molecular formula C18H15ClN2O B11679457 (2E)-3-(2-chlorophenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide

(2E)-3-(2-chlorophenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide

Cat. No.: B11679457
M. Wt: 310.8 g/mol
InChI Key: SCFRLFDVJJZFMV-LFIBNONCSA-N
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Description

(2E)-3-(2-chlorophenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated to a carbon-carbon double bond. This compound features a chlorophenyl group, a cyano group, and a phenylethyl group, making it a molecule of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-chlorophenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide typically involves the following steps:

    Formation of the Enamide Backbone: The initial step involves the formation of the enamide backbone through a condensation reaction between an appropriate aldehyde and an amide.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source.

    Addition of the Chlorophenyl Group: The chlorophenyl group can be added through a Friedel-Crafts acylation reaction.

    Incorporation of the Phenylethyl Group: The phenylethyl group can be introduced via a reductive amination reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-chlorophenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or the double bond to a single bond.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines or reduced enamides.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (2E)-3-(2-chlorophenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2-bromophenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide: Similar structure with a bromine atom instead of chlorine.

    (2E)-3-(2-chlorophenyl)-2-cyano-N-(1-methylpropyl)prop-2-enamide: Similar structure with a different alkyl group.

    (2E)-3-(2-chlorophenyl)-2-cyano-N-(1-phenylethyl)but-2-enamide: Similar structure with a longer carbon chain.

Uniqueness

(2E)-3-(2-chlorophenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the chlorophenyl group, cyano group, and phenylethyl group can influence its reactivity, stability, and interactions with other molecules.

Properties

Molecular Formula

C18H15ClN2O

Molecular Weight

310.8 g/mol

IUPAC Name

(E)-3-(2-chlorophenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide

InChI

InChI=1S/C18H15ClN2O/c1-13(14-7-3-2-4-8-14)21-18(22)16(12-20)11-15-9-5-6-10-17(15)19/h2-11,13H,1H3,(H,21,22)/b16-11+

InChI Key

SCFRLFDVJJZFMV-LFIBNONCSA-N

Isomeric SMILES

CC(C1=CC=CC=C1)NC(=O)/C(=C/C2=CC=CC=C2Cl)/C#N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC=CC=C2Cl)C#N

Origin of Product

United States

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